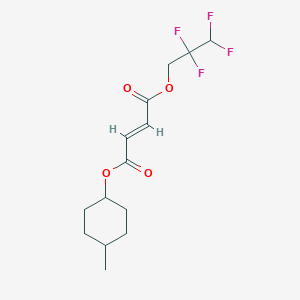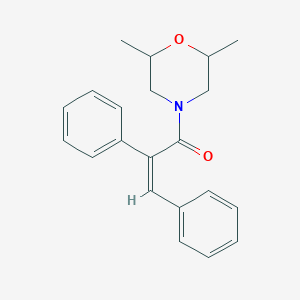![molecular formula C17H23ClN2O4S B5378289 1-{[2-chloro-5-(morpholin-4-ylcarbonyl)phenyl]sulfonyl}azepane](/img/structure/B5378289.png)
1-{[2-chloro-5-(morpholin-4-ylcarbonyl)phenyl]sulfonyl}azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[2-chloro-5-(morpholin-4-ylcarbonyl)phenyl]sulfonyl}azepane is a chemical compound that has been studied for its potential use in scientific research. It is also known by its chemical formula C19H26ClN3O4S. This compound has been synthesized using various methods and has been found to have a mechanism of action that affects biochemical and physiological processes.
Mecanismo De Acción
The mechanism of action of 1-{[2-chloro-5-(morpholin-4-ylcarbonyl)phenyl]sulfonyl}azepane involves the inhibition of specific enzymes. It has been found to inhibit the activity of a specific enzyme called soluble epoxide hydrolase (sEH). This enzyme is involved in the metabolism of certain fatty acids that play a role in the regulation of blood pressure. Inhibition of sEH can lead to changes in blood pressure and has potential implications for the treatment of hypertension.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-{[2-chloro-5-(morpholin-4-ylcarbonyl)phenyl]sulfonyl}azepane are related to its mechanism of action. Inhibition of sEH can lead to changes in the metabolism of fatty acids and can affect blood pressure regulation. This compound has also been found to have anti-inflammatory effects, which may be related to its inhibition of sEH.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-{[2-chloro-5-(morpholin-4-ylcarbonyl)phenyl]sulfonyl}azepane in lab experiments is its specificity for the inhibition of sEH. This allows for the study of the effects of sEH inhibition on various physiological processes. However, one limitation is that this compound may have off-target effects on other enzymes or processes, which can complicate the interpretation of results.
Direcciones Futuras
There are several future directions for the study of 1-{[2-chloro-5-(morpholin-4-ylcarbonyl)phenyl]sulfonyl}azepane. One area of research is the development of more specific inhibitors of sEH that can be used in the treatment of hypertension. Another area of research is the study of the anti-inflammatory effects of this compound and its potential use in the treatment of inflammatory diseases. Additionally, the use of this compound in the study of other physiological processes and enzymes may lead to new insights and potential therapeutic targets.
Métodos De Síntesis
The synthesis of 1-{[2-chloro-5-(morpholin-4-ylcarbonyl)phenyl]sulfonyl}azepane has been achieved through several methods. One of the most commonly used methods involves the reaction of 2-chloro-5-nitrobenzenesulfonyl chloride with morpholine in the presence of a base, followed by reduction of the resulting nitro compound with sodium dithionite. This method has been used to produce the compound in high yields and purity.
Aplicaciones Científicas De Investigación
1-{[2-chloro-5-(morpholin-4-ylcarbonyl)phenyl]sulfonyl}azepane has been studied for its potential use in scientific research. One area of research is its use as a tool to study the activity of certain enzymes. It has been found to inhibit the activity of a specific enzyme that is involved in the regulation of blood pressure. This inhibition can lead to changes in blood pressure and has potential implications for the treatment of hypertension.
Propiedades
IUPAC Name |
[3-(azepan-1-ylsulfonyl)-4-chlorophenyl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O4S/c18-15-6-5-14(17(21)19-9-11-24-12-10-19)13-16(15)25(22,23)20-7-3-1-2-4-8-20/h5-6,13H,1-4,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEHQUQLFVKKXPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)N3CCOCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1'-[(2-isopropylpyrimidin-4-yl)methyl]-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5378230.png)
![2-ethoxy-4-{[2-(ethylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B5378234.png)
![1-(3-methyl-4-pyridinyl)-4-[2-(3-pyrrolidinyl)benzoyl]-1,4-diazepane dihydrochloride](/img/structure/B5378240.png)
![5-amino-3-[1-cyano-2-(3,4,5-trimethoxyphenyl)vinyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B5378244.png)

![N-[1-(3-methoxyphenyl)ethyl]cyclobutanecarboxamide](/img/structure/B5378264.png)


![3-(2-chloro-3-quinolinyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5378277.png)
![2-[2-(3-bromophenyl)vinyl]-3-(2-chlorophenyl)-4(3H)-quinazolinone](/img/structure/B5378283.png)

![3-[(dimethylamino)methyl]-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-3-pyrrolidinol](/img/structure/B5378301.png)
![N-(4-chlorophenyl)-N'-[3-(3,5-dimethyl-1-piperidinyl)propyl]urea](/img/structure/B5378309.png)
